

Step-by-step protocol for Methyl 3-nitroisonicotinate synthesis

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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

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Application Note: Synthesis of Methyl 3-nitroisonicotinate

Introduction

Methyl 3-nitroisonicotinate is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.^{[1][2]} Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and a methyl ester group at the 4-position.^[1] The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, making it a versatile building block for various chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group.^[1] This document provides a detailed protocol for the synthesis of **Methyl 3-nitroisonicotinate** via the nitration of Methyl isonicotinate.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. A nitronium ion (NO_2^+), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, attacking the pyridine ring of methyl isonicotinate.^{[3][4][5]}

Reaction: Methyl isonicotinate → **Methyl 3-nitroisonicotinate**

Reagents: Nitric Acid (HNO_3), Sulfuric Acid (H_2SO_4)

Experimental Protocol

This protocol is adapted from established procedures for the nitration of aromatic esters.[\[5\]](#)[\[6\]](#)

Materials and Equipment:

- Methyl isonicotinate ($C_7H_7NO_2$)[\[7\]](#)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , ~70%)
- Crushed Ice
- Deionized Water
- Ice-cold Methanol or Ethanol for washing[\[8\]](#)[\[9\]](#)
- Round-bottom flask or Erlenmeyer flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Buchner funnel and vacuum filtration apparatus
- Standard laboratory glassware

Safety Precautions:

- Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents.[\[8\]](#)[\[10\]](#) Handle them with extreme care inside a chemical fume hood.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and acid-resistant gloves.

- **Exothermic Reaction:** The nitration reaction is exothermic. Maintaining a low temperature is critical to prevent runaway reactions and the formation of unwanted byproducts.[3][10]
- **Quenching:** Always add the acid reaction mixture to ice slowly to dissipate heat. Never add water to the concentrated acid mixture.

Step-by-Step Procedure:

- **Reaction Setup:** In a round-bottom flask, add methyl isonicotinate. Place the flask in an ice bath and cool it to 0-5 °C with gentle stirring.
- **Acid Addition:** Slowly and carefully add concentrated sulfuric acid to the methyl isonicotinate while maintaining the temperature below 10 °C.[8]
- **Preparation of Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. [10] Cool this mixture down in an ice bath.
- **Nitration:** Add the cold nitrating mixture dropwise to the stirred solution of methyl isonicotinate in sulfuric acid.[10] The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.[6][8]
- **Reaction Time:** After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes, then allow it to stand at room temperature for approximately 10-15 minutes to ensure the reaction goes to completion.[6][8]
- **Quenching:** Slowly pour the reaction mixture over a large volume of crushed ice in a beaker with constant stirring.[6][8] A solid precipitate of the crude product should form.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel.[9]
- **Washing:** Wash the collected solid several times with cold deionized water to remove residual acids. Follow this with a wash using a small amount of ice-cold ethanol or methanol to remove impurities.[8][9]
- **Drying:** Dry the purified product, **Methyl 3-nitroisonicotinate**, thoroughly. The final product can be further purified by recrystallization if necessary.

Data Presentation

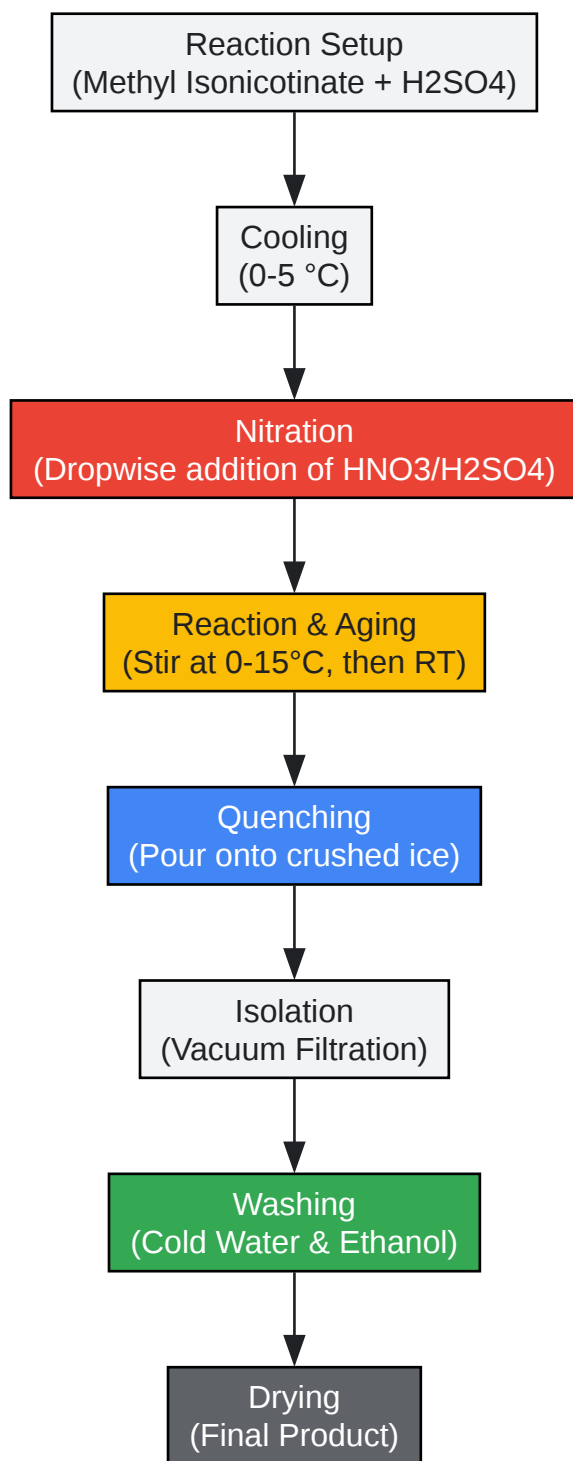
The following table outlines the reagent quantities for a typical laboratory-scale synthesis.

Reagent	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Amount (mL)	Moles	Molar Ratio
Methyl Isonicotinate	C ₇ H ₇ NO ₂	137.14[7]	User Defined	-	X	1
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	-	Calculated	-	Excess
Nitric Acid (~70%)	HNO ₃	63.01	-	Calculated	~1.2 X	~1.2
Product						
Methyl 3-nitroisonicotinate	C ₇ H ₆ N ₂ O ₄	182.13[11]	Theoretical Yield	-	X	-

Note: The exact volumes of acids and the theoretical yield should be calculated based on the starting amount (X moles) of Methyl isonicotinate.

Workflow Visualization

The diagram below illustrates the key steps in the synthesis protocol.



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Caption: Experimental workflow for the synthesis of **Methyl 3-nitroisonicotinate**.

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